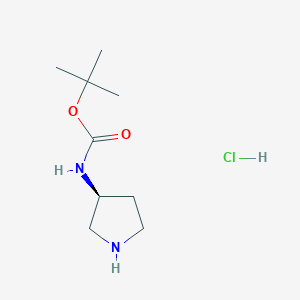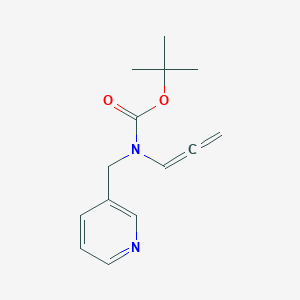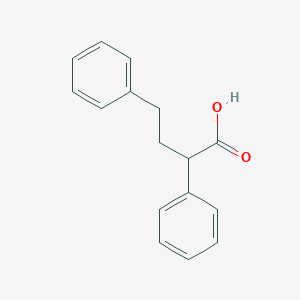
(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyclopentyl group, a phenyl group, a pyridin-4-yl group, and a pyrazol-1-yl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic and planar, while the cyclopentyl and phenyl rings could add three-dimensionality to the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine nitrogen could act as a base or nucleophile, and the double bond in the ethene group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of multiple aromatic rings likely makes the compound relatively nonpolar and lipophilic .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial and Antifungal Activities : Research into pyrazolo[1,5-a]pyrimidine derivatives and related compounds has shown that these molecules can exhibit significant antibacterial and antifungal properties. For instance, the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing the sulfathiazole moiety demonstrated good antimicrobial activity (El-Sayed, Fadda, & El-Saadaney, 2020).
Anticancer Agents : Pyrazole derivatives have been explored for their potential as anticancer agents. Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates showed inhibitory activity against topoisomerase IIα and demonstrated in vitro cytotoxicity against cancerous cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Alam et al., 2016).
Analogs with Anticancer and Anti-HCV Activities : Celecoxib derivatives have been synthesized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent activities. These compounds, through structural modification, aim to enhance therapeutic efficacy while minimizing side effects, demonstrating the versatility of pyrazole derivatives in drug development (Küçükgüzel et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-30(29,19-13-20-6-2-1-3-7-20)27(22-8-4-5-9-22)18-17-26-16-12-23(25-26)21-10-14-24-15-11-21/h1-3,6-7,10-16,19,22H,4-5,8-9,17-18H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVAQRLQHPPYGE-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)
![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2803077.png)
![N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2803078.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)


![2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803082.png)


